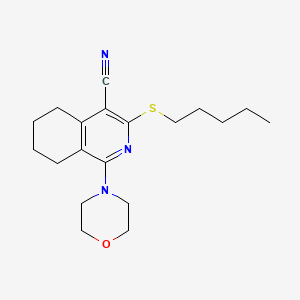![molecular formula C23H21BrN4O3S B11650274 (6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650274.png)
(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex heterocyclic compound. It features a thiadiazolo[3,2-a]pyrimidin-7-one core, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s structure includes a brominated benzylidene moiety and a phenoxyethoxy side chain, contributing to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6Z)-6-[5-bromo-2-(2-phenoxyethoxy)benzylidene]-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. A common approach includes:
Formation of the Thiadiazolo[3,2-a]pyrimidin-7-one Core: This can be achieved through a [3+3] cycloaddition reaction, followed by reduction and deamination steps.
Introduction of the Brominated Benzylidene Moiety: This step often involves the bromination of a suitable precursor, followed by a condensation reaction with the core structure.
Attachment of the Phenoxyethoxy Side Chain: This is typically done through nucleophilic substitution reactions, where the phenoxyethoxy group is introduced under basic conditions.
Industrial Production Methods: Industrial synthesis may employ continuous flow chemistry techniques to enhance yield and purity. Catalysts and optimized reaction conditions are used to scale up the production efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino and phenoxyethoxy groups.
Reduction: Reduction reactions can target the brominated benzylidene moiety, potentially converting it to a benzyl group.
Substitution: Nucleophilic substitution reactions are common, especially involving the bromine atom, which can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium ethoxide or potassium tert-butoxide in aprotic solvents.
Major Products:
Oxidation: Products may include hydroxylated derivatives.
Reduction: Reduced forms of the benzylidene moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis.
Material Science: Its derivatives are explored for use in organic electronics and photonics.
Biology and Medicine:
Antimicrobial Agents: The compound exhibits potential as an antimicrobial agent due to its unique structure.
Anticancer Research: Studies have shown its efficacy in inhibiting certain cancer cell lines.
Industry:
Pharmaceuticals: Used as an intermediate in the synthesis of more complex therapeutic agents.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, disrupting normal cellular processes. The brominated benzylidene moiety and the thiadiazolo[3,2-a]pyrimidin-7-one core are crucial for its binding affinity and specificity. Pathways involved often include inhibition of DNA synthesis or disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
5-Bromo-2-chloropyridine: Shares the brominated aromatic structure but differs in the core heterocycle.
1,3,4-Thiadiazole Derivatives: These compounds have similar core structures but lack the complex side chains.
Uniqueness:
- The combination of the thiadiazolo[3,2-a]pyrimidin-7-one core with the brominated benzylidene and phenoxyethoxy groups makes this compound unique. It offers a distinct set of chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C23H21BrN4O3S |
|---|---|
Poids moléculaire |
513.4 g/mol |
Nom IUPAC |
(6Z)-6-[[5-bromo-2-(2-phenoxyethoxy)phenyl]methylidene]-5-imino-2-propyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H21BrN4O3S/c1-2-6-20-27-28-21(25)18(22(29)26-23(28)32-20)14-15-13-16(24)9-10-19(15)31-12-11-30-17-7-4-3-5-8-17/h3-5,7-10,13-14,25H,2,6,11-12H2,1H3/b18-14-,25-21? |
Clé InChI |
VFSOYOFHIKFZGW-OCTOJFLBSA-N |
SMILES isomérique |
CCCC1=NN2C(=N)/C(=C/C3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4)/C(=O)N=C2S1 |
SMILES canonique |
CCCC1=NN2C(=N)C(=CC3=C(C=CC(=C3)Br)OCCOC4=CC=CC=C4)C(=O)N=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11650194.png)
![3-(5-chlorothiophen-2-yl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11650200.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11650203.png)

![4-(4-methoxyphenyl)-N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]phthalazin-1-amine](/img/structure/B11650222.png)
![(6Z)-2-cyclohexyl-6-[4-(dimethylamino)benzylidene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11650230.png)
![N-(4-Ethoxyphenyl)-2-[N-(2-ethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11650244.png)
![propan-2-yl 4-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B11650247.png)
![(5E)-5-{3,5-dichloro-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650251.png)
![(5Z)-1-(4-bromo-2-methylphenyl)-5-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11650254.png)
![N,N,2-trimethyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11650255.png)
![5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11650263.png)
![5-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11650269.png)
![5-amino-3-[(Z)-1-cyano-2-(3,5-diiodo-2-propoxyphenyl)ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B11650271.png)
